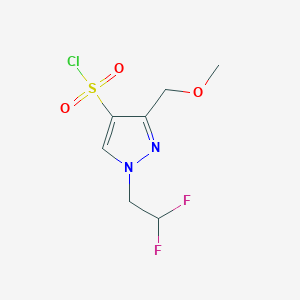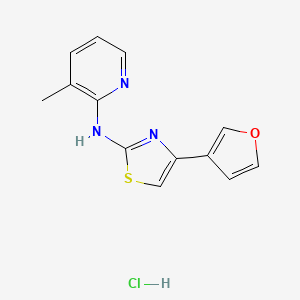
(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a chemical entity that is likely to exhibit a complex molecular structure due to the presence of multiple aromatic rings and heteroatoms. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and the types of analyses that can be performed on such molecules.
Synthesis Analysis
The synthesis of related compounds, such as the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, involves the formation of a mixture of E and Z isomers, which are then characterized by various spectroscopic techniques . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be employed, involving careful control of reaction conditions to favor the Z isomer and purification methods to isolate the desired product.
Molecular Structure Analysis
For compounds like the one , single-crystal X-ray diffraction is a powerful tool to determine the molecular structure unambiguously . The structure of the Z isomer of a related compound was determined, revealing a three-dimensional supramolecular network with various noncovalent interactions such as hydrogen bonds and π-π stacking . These interactions are crucial in stabilizing the molecular conformation and self-assembly processes.
Chemical Reactions Analysis
The compound of interest may undergo various chemical reactions due to the presence of reactive functional groups such as the cyano group and the amino group. While the provided papers do not discuss the chemical reactions of this specific compound, they do suggest that related compounds can be used as chemical modifiers in the synthesis of other molecules, such as cephalosporin antibiotics . This indicates that the compound could potentially be reactive in nucleophilic addition or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of fluorine atoms and the potential for hydrogen bonding can affect the compound's solubility, melting point, and other physical properties. The Hirshfeld surface analysis and DFT calculations can provide quantitative insights into the roles of noncovalent interactions in the crystal packing of similar compounds . These analyses are essential for understanding the material's properties and its potential applications in various fields.
科学的研究の応用
Fungicidal Activity : One study synthesized novel thiazolylacrylonitriles, demonstrating significant fungicidal activity, especially against Colletotrichum gossypii (Shen, 2010).
Antioxidant Activity : Derivatives of 2-(4-fluorophenyl)thiazolidin-4-one, prepared using 4-fluorobenzaldehyde, showed promising antioxidant activity (El Nezhawy et al., 2009).
Supramolecular Assembly : The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was synthesized, displaying a three-dimensional supramolecular network with potential applications in crystallography and molecular design (Matos et al., 2016).
Optoelectronic Applications : Research into thiophene dyes, including derivatives of acrylonitrile, showed potential for application in optoelectronic devices to protect human eyes and optical sensors (Anandan et al., 2018).
Photoluminescence Properties : Several derivatives of acrylonitrile, including those with fluorophenyl groups, have been studied for their photoluminescent properties, relevant in material sciences and photonics (Xu et al., 2012).
Piezochromic Properties : A study on diphenylacrylonitrile derivatives revealed interesting piezochromic behaviors under hydrostatic pressure, which could be significant in developing pressure-sensitive materials (Ouyang et al., 2016).
特性
IUPAC Name |
(Z)-3-(3-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3S/c19-14-6-4-12(5-7-14)17-11-24-18(23-17)13(9-21)10-22-16-3-1-2-15(20)8-16/h1-8,10-11,22H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWQEGDJSQLICK-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)


![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)
![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)
![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3012092.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3012096.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012098.png)
